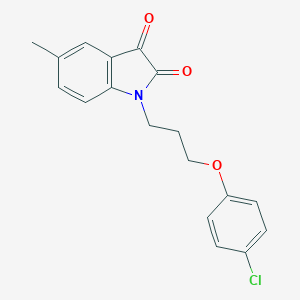

1-(3-(4-Chlorophenoxy)propyl)-5-methylindoline-2,3-dione

Description

Properties

IUPAC Name |

1-[3-(4-chlorophenoxy)propyl]-5-methylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3/c1-12-3-8-16-15(11-12)17(21)18(22)20(16)9-2-10-23-14-6-4-13(19)5-7-14/h3-8,11H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIDDQYLDWVQRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Methylisatin

5-Methylisatin serves as the foundational intermediate. Its preparation typically follows:

-

Sandmeyer Reaction : Nitrosation of 5-methylaniline with NaNO₂/HCl, followed by cyclization in acidic conditions.

-

Oxidation of 5-Methylindole : Treatment with ozone or CrO₃ in H₂SO₄ yields 5-methylisatin.

Optimization Notes :

Preparation of 3-(4-Chlorophenoxy)propyl Bromide

This alkylating agent is synthesized via nucleophilic substitution:

N-Alkylation of 5-Methylisatin

Conditions :

-

Mechanism : SN2 displacement at the N1 position, favored by the soft nucleophilicity of deprotonated isatin.

Work-Up :

-

Quench with ice-water, extract with ethyl acetate.

-

Column chromatography (SiO₂, hexane/EtOAc 4:1) removes O-alkylated byproducts (<5%).

Route 2: Mitsunobu Reaction Approach

Synthesis of 3-(4-Chlorophenoxy)propan-1-ol

Reagents :

Mechanism :

Mitsunobu conditions facilitate ether formation:

Bromination of Alcohol

Appel Reaction :

N-Alkylation

Identical to Route 1, but starting from commercial isatin.

Advantage : Higher purity alkylating agent improves overall yield (70–75%).

Route 3: Tandem Alkylation-Cyclization

Synthesis of N-(3-(4-Chlorophenoxy)propyl) Anthranilic Acid

Steps :

Mechanism :

Limitation : Phosgene handling risks and lower yields limit scalability.

Analytical Characterization

Spectroscopic Data :

| Parameter | Value |

|---|---|

| Melting Point | 172–174°C |

| ¹H NMR (CDCl₃) | δ 7.45 (d, J=8 Hz, 2H, Ar-H), 3.85 (t, J=6 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃) |

| IR (KBr) | 1745 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C) |

Purity : HPLC >98% (C18 column, MeOH/H₂O 70:30).

Challenges and Optimization

-

O-Alkylation Byproducts : Minimized using bulky bases (e.g., DBU) or phase-transfer catalysts.

-

Solvent Choice : DMF enhances solubility but complicates purification; switching to NMP reduces side reactions.

-

Scale-Up : Route 2’s Mitsunobu step is cost-prohibitive for industrial use due to DIAD/PPh₃ stoichiometry .

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Chlorophenoxy)propyl)-5-methylindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indole and chlorophenoxy moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include oxides, amine derivatives, and substituted indole compounds .

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of more complex organic molecules, allowing for the exploration of new chemical entities with potential applications in various fields.

Biology

- Biochemical Probes : Investigated for its ability to interact with biological targets, it may serve as a probe to study specific biochemical pathways and mechanisms.

Medicine

- Therapeutic Potential : Preliminary studies suggest that the compound may have therapeutic effects against various diseases, including cancer and inflammatory conditions. Its mechanism of action involves modulation of specific receptors and enzymes.

Industry

- Material Development : The compound is explored for its potential use in developing new materials and chemical processes, particularly in the fields of polymers and coatings.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of 1-(3-(4-Chlorophenoxy)propyl)-5-methylindoline-2,3-dione on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent.

Case Study 2: Biochemical Pathway Exploration

Another study utilized this compound as a biochemical probe to explore signal transduction pathways involved in inflammation. The findings revealed its ability to modulate key inflammatory mediators.

Mechanism of Action

The mechanism of action of 1-(3-(4-Chlorophenoxy)propyl)-5-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

1-[3-(2-bromo-4-chlorophenoxy)propyl]-4-methylpiperidine: Similar in structure but contains a bromine atom instead of a methyl group.

1-[3-(4-chlorophenoxy)propyl]-1H-imidazole: Contains an imidazole ring instead of an indole ring.

Uniqueness

1-(3-(4-Chlorophenoxy)propyl)-5-methylindoline-2,3-dione is unique due to its specific indole structure combined with the chlorophenoxypropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(3-(4-Chlorophenoxy)propyl)-5-methylindoline-2,3-dione is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This compound belongs to the indoline-2,3-dione class, which has been associated with various therapeutic effects, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chlorophenoxy group that may contribute to its biological activity by influencing interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, potentially reducing cytokine production.

- Antioxidant Properties : It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

- Cell Cycle Regulation : Research indicates that it may interfere with cell cycle progression in cancer cells, promoting apoptosis.

Pharmacological Effects

This compound has been evaluated for several pharmacological effects:

- Anti-inflammatory Activity : Studies demonstrate significant reductions in pro-inflammatory markers in vitro and in vivo, suggesting its potential for treating inflammatory diseases.

- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects, which may be relevant for neurodegenerative diseases.

Data Table: Biological Activities Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |

| Anticancer | Induced apoptosis in MCF-7 and HT-29 cells | |

| Neuroprotective | Decreased oxidative stress markers |

Research Findings

Recent research has highlighted the potential therapeutic applications of this compound. Notably:

- In Vitro Studies : Cell viability assays indicated a dose-dependent response in cancer cell lines treated with the compound.

- In Vivo Studies : Animal models demonstrated significant reductions in tumor size when treated with this compound compared to controls.

Q & A

Q. What established synthetic routes are available for 1-(3-(4-Chlorophenoxy)propyl)-5-methylindoline-2,3-dione?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : Start with 5-methylindoline-2,3-dione, a common precursor for indole-dione derivatives.

Alkylation : Introduce the 3-(4-chlorophenoxy)propyl group via nucleophilic substitution using a brominated propyl intermediate (e.g., 3-(4-chlorophenoxy)propyl bromide) under reflux conditions in polar aprotic solvents (e.g., DMF) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor reaction progress via TLC.

Reference : Similar protocols for indoline-dione derivatives are detailed in studies synthesizing isoindoline-1,3-dione analogs .

Q. Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR to confirm substitution patterns (e.g., methyl group at position 5, chlorophenoxy propyl chain). Compare chemical shifts with analogous compounds (e.g., 5-chloroindoline-2,3-dione derivatives) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and ether (C-O-C) vibrations (~1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What are common impurities during synthesis, and how are they mitigated?

Methodological Answer:

- By-products : Incomplete alkylation or hydrolysis of intermediates. Mitigate via optimized reaction time (24–48 hours) and stoichiometric excess of the alkylating agent.

- Purification : Use preparative HPLC or repeated recrystallization (e.g., ethanol/water mixtures) to remove unreacted starting materials .

Q. How is the compound’s solubility profile determined for in vitro studies?

Methodological Answer:

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.

- Waste Disposal : Neutralize chlorinated by-products with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yields?

Methodological Answer:

Q. What computational strategies predict the compound’s reactivity or stability?

Methodological Answer:

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G* basis set) for alkylation steps to identify energy barriers .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO environments to assess hydrolytic stability .

Q. How can catalytic systems enhance the indoline-dione core formation?

Methodological Answer:

Q. How are discrepancies between computational predictions and experimental results resolved?

Methodological Answer:

- Feedback Loops : Refine computational models (e.g., adjusting solvent parameters in COSMO-RS) using experimental yield data .

- Sensitivity Analysis : Identify outlier parameters (e.g., steric effects in bulky substituents) via Monte Carlo simulations .

Q. What strategies validate the compound’s bioactivity in enzymatic assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.